N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’~1~-[(E)-1-(3-METHOXYPHENYL)ETHYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group, a naphthyl group, and an acetohydrazide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3-METHOXYPHENYL)ETHYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE typically involves the condensation of 3-methoxybenzaldehyde with 2-(1-naphthyl)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(3-METHOXYPHENYL)ETHYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(3-METHOXYPHENYL)ETHYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(3-METHOXYPHENYL)ETHYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(3-METHOXYPHENYL)ETHYLIDENE]-2-{[1-(4-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-1-(3-METHOXYPHENYL)ETHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(3-METHOXYPHENYL)ETHYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C21H20N2O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(E)-1-(3-methoxyphenyl)ethylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H20N2O2/c1-15(17-9-6-11-19(13-17)25-2)22-23-21(24)14-18-10-5-8-16-7-3-4-12-20(16)18/h3-13H,14H2,1-2H3,(H,23,24)/b22-15+ |
InChI Key |
SWRJDQLGVBYADP-PXLXIMEGSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C3=CC(=CC=C3)OC |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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